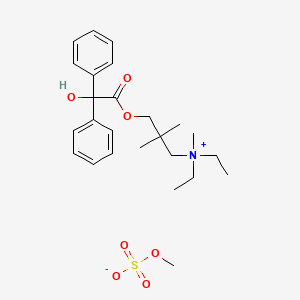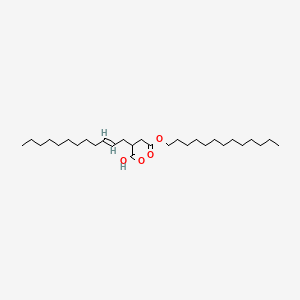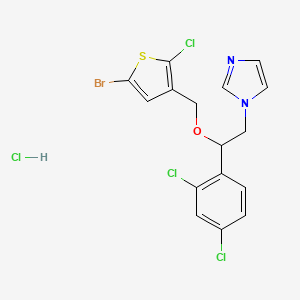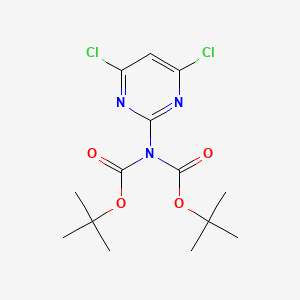![molecular formula C16H9F3N2O2 B13783848 1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- typically involves multi-step reactions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Scientific Research Applications
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, its anticancer activity is linked to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridines: These compounds also exhibit significant biological activities but differ in their chemical structure and reactivity.
1,8-Naphthyridines: Known for their medicinal properties, these compounds have a different arrangement of nitrogen atoms in the ring system.
Pyridopyridines: These compounds share a similar fused-ring system but have different biological and chemical properties.
The unique presence of the trifluoromethyl group in 1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- distinguishes it from other similar compounds, enhancing its stability and biological activity .
Properties
Molecular Formula |
C16H9F3N2O2 |
|---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,6-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H9F3N2O2/c17-16(18,19)10-3-1-9(2-4-10)14-7-11(15(22)23)12-8-20-6-5-13(12)21-14/h1-8H,(H,22,23) |
InChI Key |
FVQHVXHEUYLGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NC=C3)C(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)


![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)


![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)


![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)

